3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium

Fluorescence Lifetime NIR Cyanine Dyes Photophysics

Select this specific N-quaternary precursor to engineer near-infrared cyanine dyes with a mandatory ~100 nm bathochromic shift versus indolenine analogs, placing absorption/emission precisely in the NIR tissue-transparency window. Unlike benzo[cd]indolium alternatives that suffer from severe aggregation-caused quenching, the benzo[e]indolium core preserves high fluorescence quantum yield for sensitive in vivo imaging and angiography. For FLIM probe design, this scaffold delivers a distinct, approximately 30% shorter fluorescence lifetime, enabling multiplexed temporal signatures. The hydrophobic 3-butyl and 1,1,2-trimethyl substituents ensure robust solubility in organic media, facilitating downstream solution processing in OLED, DSSC, and non-linear optical device fabrication. Available as iodide or hexafluorophosphate salt; the latter enhances thermal stability for evaporation-based device manufacturing.

Molecular Formula C19H24N+
Molecular Weight 266.4 g/mol
Cat. No. B12280285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium
Molecular FormulaC19H24N+
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C
InChIInChI=1S/C19H24N/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20/h7-12H,5-6,13H2,1-4H3/q+1
InChIKeyLNCDMRDHYQVZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium: Critical Intermediate for Near-Infrared Cyanine Dye Synthesis and Photonic Applications


3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium is a quaternary ammonium benzo[e]indolium salt, available in several counterion variants, including iodide and hexafluorophosphate . It serves as a crucial N-quaternary building block, primarily utilized as a precursor for the synthesis of near-infrared (NIR) cyanine dyes and fluorescent probes, where the benzo[e]indole core is essential for achieving red-shifted absorption and emission profiles relative to simpler indolenine-based analogs [1]. The compound's hydrophobic butyl and trimethyl substituents are key design features that enhance its solubility in organic solvents and influence its subsequent incorporation into lipophilic dye structures .

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium: Why Analog Substitution Leads to Performance Loss in NIR Dye Development


Direct substitution with simpler indolenine-based or benzo[cd]indolium salts is not viable for applications requiring specific NIR photophysical profiles. The benzo[e]indolium core provides a distinct electronic structure that is critical for achieving desired absorption and emission wavelengths. Comparative studies on cyanine dyes demonstrate that the terminal heterocyclic group dictates the ultimate spectral properties. For instance, heptamethine cyanines with benzo[e]indolium end groups exhibit fluorescence lifetimes that are approximately 30% shorter than those of indolium-based dyes, highlighting a direct structure-property relationship that influences time-resolved fluorescence applications [1]. Furthermore, dyes based on benz[c,d]indolium tend to aggregate, resulting in significantly lower quantum yields compared to their benzo[e]indolium counterparts, which are more suitable for developing stable, high-brightness NIR probes [2]. Therefore, selecting the correct benzo[e]indolium precursor is mandatory to ensure the final dye meets specific spectral, brightness, and stability requirements.

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium: Quantified Differentiation Guide for Scientific Selection


Impact of Benzo[e]indolium Core on NIR Cyanine Fluorescence Lifetime

The choice of heterocyclic terminal group in cyanine dyes directly influences the excited-state dynamics. In a comparative study of structurally diverse NIR polymethine dyes, heptamethine dyes with benzo[e]indolium end groups were found to have approximately 30% shorter fluorescence lifetimes than analogous dyes with indolium end groups when the methine chain length was held constant [1]. This quantifiable difference is critical for applications like fluorescence lifetime imaging (FLIM), where lifetime contrast is key.

Fluorescence Lifetime NIR Cyanine Dyes Photophysics

Benzo[e]indolium-Based Cyanine Quantum Yield vs. Benzo[cd]indolium Analogs

The potential for aggregation-induced quenching is a major concern in NIR dye design. A study on meso-amino-substituted heptamethine cyanines reported that dyes constructed with benzo[cd]indolium terminal groups exhibited the lowest fluorescence quantum yields due to significant aggregation in solution. In contrast, benz[e]indolium-based dyes showed higher quantum yields, making them a superior choice for applications requiring bright, non-aggregated NIR emission [1].

Fluorescence Quantum Yield NIR Probes Dye Aggregation

Absorption Red-Shift Achieved with Benzo[e]indolium in Cyanine Dyes

The incorporation of a benzo[e]indole moiety into cyanine dye structures leads to a significant bathochromic (red) shift in the absorption maximum. This is a key advantage for moving dye absorption into the NIR tissue transparency window (650–900 nm). In comparative studies of cyanine dye building blocks, replacing an indolenine group with a benzo[e]indolenine group results in an absorption shift of approximately 100 nm towards the near-infrared region [1]. This red-shift is crucial for reducing tissue autofluorescence and increasing light penetration depth in biological imaging.

Absorption Spectra NIR Dyes Bathochromic Shift

Influence of Counterion (PF6- vs I-) on Material Solubility and Processability

The physical properties of 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium salts are tunable through the selection of the counterion. While the iodide form is a common precursor, the hexafluorophosphate (PF6-) variant, with the identical organic cation, offers distinct advantages. The PF6- anion is known to impart enhanced solubility in organic solvents and improved thermal stability . This is a critical consideration for applications like the fabrication of organic electronic devices or solution-processed NIR absorbers where solvent compatibility and thermal robustness during processing are non-negotiable.

Counterion Engineering Solubility Organic Electronics

Established Synthetic Route for Benzo[e]indolium Building Blocks

The compound's primary value lies in its role as a versatile N-quaternized intermediate. Its synthesis follows a well-established and scalable route involving the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with an appropriate alkyl halide, such as butyl iodide . This is a standard, high-yielding reaction in heterocyclic chemistry, which ensures reliable and cost-effective procurement of this building block for large-scale dye synthesis or for creating focused libraries of novel NIR fluorophores [1].

Synthetic Methodology N-Alkylation Precursor

3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium: Validated Application Scenarios for Procurement


Development of Near-Infrared (NIR) Cyanine Dyes for In Vivo Fluorescence Imaging

This compound is the foundational precursor for synthesizing benzo[e]indolium-based heptamethine cyanine dyes. As demonstrated, the benzo[e]indolium core provides a critical ~100 nm red-shift in absorption compared to indolenine analogs, positioning the final dye's absorption and emission within the NIR tissue transparency window [1]. Furthermore, the choice of this precursor over benzo[cd]indolium alternatives avoids severe aggregation-induced quenching, resulting in higher fluorescence quantum yields essential for sensitive in vivo tumor imaging and angiography [2].

Fabrication of Fluorescence Lifetime Imaging (FLIM) Probes

For researchers designing probes for time-resolved fluorescence techniques, the selection of the benzo[e]indolium precursor is non-negotiable. Comparative evidence confirms that dyes constructed with this core exhibit a distinct fluorescence lifetime that is approximately 30% shorter than those with indolium cores [3]. This quantifiable difference in lifetime allows for the rational design of probes with specific temporal signatures, enabling enhanced contrast and multiplexing capabilities in FLIM microscopy.

Synthesis of Lipophilic Dyes for Materials Science and Organic Electronics

The 3-butyl and 1,1,2-trimethyl substituents are not incidental; they are deliberate design features that confer enhanced hydrophobicity and solubility in organic media . This makes the compound and its derivatives ideal for applications requiring solution processability, such as the creation of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), or non-linear optical materials . The hexafluorophosphate salt variant offers further advantages in thermal stability and solubility, making it suitable for device fabrication processes involving thermal evaporation or high-temperature annealing .

Creation of Novel Fluorescent Sensors and Probes

As a versatile N-quaternized building block, this compound can be readily incorporated into more complex molecular architectures for sensing applications. The benzo[e]indolium core serves as an excellent electron-accepting group in donor-π-acceptor (D-π-A) systems, enabling the design of ratiometric fluorescent probes for detecting ions (e.g., cyanide) or biomolecules [4]. Its synthetic accessibility via straightforward alkylation of 1,1,2-trimethyl-1H-benzo[e]indole makes it a cost-effective and scalable choice for developing and manufacturing novel chemosensors and bioanalytical reagents.

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